molecular formula C13H28N2 B13250155 Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine

Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine

Cat. No.: B13250155
M. Wt: 212.37 g/mol
InChI Key: GKBWQQSWLKFEGV-UHFFFAOYSA-N
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Description

Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine is a tertiary amine featuring a branched structure with a 3-methylcyclohexyl substituent. Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.37 g/mol (approximated based on analogs) . The compound’s structure includes a diethylamine core linked to a 3-methylcyclohexyl group via an ethylenediamine bridge.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N',N'-diethyl-N-(3-methylcyclohexyl)ethane-1,2-diamine

InChI

InChI=1S/C13H28N2/c1-4-15(5-2)10-9-14-13-8-6-7-12(3)11-13/h12-14H,4-11H2,1-3H3

InChI Key

GKBWQQSWLKFEGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CCCC(C1)C

Origin of Product

United States

Preparation Methods

The synthesis of Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine involves the reaction of diethylamine with 2-[(3-methylcyclohexyl)amino]ethyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Amines

Positional Isomerism in Cyclohexyl-Substituted Amines

The positional isomer diethyl({2-[(4-methylcyclohexyl)amino]ethyl})amine (C₁₃H₂₈N₂) differs only in the methyl group’s position on the cyclohexyl ring (4- vs. 3-substitution) .

  • Basicity : The 3-methyl isomer may exhibit reduced basicity due to increased steric shielding of the lone pair on nitrogen.
  • Solubility : The 4-methyl analog’s cyclohexyl group could enhance hydrophobicity compared to the 3-methyl variant.

Influence of Fluorinated Substituents

Fluorinated analogs demonstrate significant electronic and physicochemical deviations:

  • Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (C₁₂H₁₈F₃N₃) incorporates a pyridine ring with a trifluoromethyl group, introducing strong electron-withdrawing effects and enhanced lipophilicity . This could improve metabolic stability in pharmaceutical contexts.
  • Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2) features a trifluoropropyl chain, increasing molecular weight (265.28 g/mol) and polarizability compared to the non-fluorinated target compound .

Ether and Aromatic Substituent Effects

  • 2-(Diethylamino)ethylamine (C₁₁H₂₆N₂O) includes an ethoxypropyl group, enhancing polarity and hydrogen-bonding capacity, which may improve water solubility .

Physicochemical Property Trends

Compound Molecular Weight (g/mol) Key Substituent LogP* (Predicted) Basicity (pKa*)
Target compound 212.37 3-Methylcyclohexyl ~2.5 ~9.5
4-Methylcyclohexyl analog 212.37 4-Methylcyclohexyl ~2.7 ~9.2
Trifluoromethylpyridinyl analog 261.29 CF₃-pyridinyl ~3.1 ~7.8
Trifluoropropyl analog 265.28 CF₃CH₂CH₂ ~2.8 ~8.5

*Predicted values based on substituent contributions.

Analytical Considerations for Amine Characterization

The target compound’s tertiary amine structure and cyclohexyl substituent pose challenges in analysis:

  • Interference in Titration: Secondary/tertiary amines cannot be quantified via salicylaldehyde-based methods, which are selective for primary amines .
  • Chromatographic Separation : The 3-methylcyclohexyl group’s hydrophobicity may require reversed-phase HPLC with mass spectrometry for accurate detection .
  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving amine-containing crystal structures, though their efficacy depends on data quality .

Biological Activity

Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine, a tertiary amine, has garnered interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, interaction with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

C12H23N2C_{12}H_{23}N_2

The compound features a diethylamine backbone with an aminoethyl side chain substituted by a 3-methylcyclohexyl group. This structural configuration suggests potential interactions with neurotransmitter systems, which may influence mood and cognitive functions.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit various pharmacological activities. These include:

  • Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, potentially modulating mood and cognitive functions.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.
  • Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit enzymes such as cholinesterases, indicating potential applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique pharmacological profile.

Compound NameStructure TypeNotable Properties
DiethylamineSecondary AmineFlammable; used as a solvent
N-EthylcyclohexylamineTertiary AminePotential CNS activity; used in pharmaceuticals
2-MethylcyclohexylamineSecondary AmineAnalgesic properties; interacts with receptors
EthylaminePrimary AminePrecursor for various chemicals; reactive

This table illustrates how this compound may possess unique properties due to the combination of diethanolamine and cyclohexane moieties.

Case Studies and Research Findings

  • Neurotransmitter Interaction Studies :
    • In vitro studies have suggested that similar compounds can bind to neurotransmitter receptors, influencing synaptic transmission. For instance, research on N-Ethylcyclohexylamine indicated significant interactions with serotonin receptors, which could be extrapolated to this compound due to structural similarities .
  • Antioxidant Activity :
    • A study evaluating the antioxidant potential of various amines found that certain derivatives exhibited significant radical scavenging activity. This suggests that this compound may also possess similar properties, warranting further investigation .
  • Enzyme Inhibition :
    • Research on enzyme inhibition has shown that derivatives of amines can effectively inhibit cholinesterase enzymes. This property is crucial for developing treatments for Alzheimer’s disease and other neurodegenerative disorders .

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